1-(Azetidin-1-yl)propan-2-ol
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Overview
Description
1-(Azetidin-1-yl)propan-2-ol is a chemical compound with the molecular formula C6H13NO It is a colorless liquid that is known for its unique structural features, which include an azetidine ring and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Azetidin-1-yl)propan-2-ol can be synthesized through several methods. One common approach involves the aza-Michael addition of azetidine to an appropriate electrophile, followed by reduction. Another method includes the reaction of azetidine with propylene oxide under basic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-(Azetidin-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The azetidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
1-(Azetidin-1-yl)propan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Azetidin-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s hydroxyl group and azetidine ring play crucial roles in its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
- 3-(Prop-1-en-2-yl)azetidin-2-one
- 3-Allylazetidin-2-one
- 3-(Buta-1,3-dien-1-yl)azetidin-2-one
Comparison: 1-(Azetidin-1-yl)propan-2-ol is unique due to its specific structural features, such as the presence of both an azetidine ring and a hydroxyl group. This combination imparts distinct chemical and biological properties compared to other azetidine derivatives.
Properties
IUPAC Name |
1-(azetidin-1-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(8)5-7-3-2-4-7/h6,8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMKNOGJFGNFDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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